Cyclopentyl 2-(3,4,5-trifluorophenyl)ethyl ketone
Description
Cyclopentyl 2-(3,4,5-trifluorophenyl)ethyl ketone is a fluorinated aromatic ketone characterized by a cyclopentyl group attached to a carbonyl moiety and a 2-(3,4,5-trifluorophenyl)ethyl side chain. This compound is of interest in pharmaceutical and materials science due to the combined effects of its electron-withdrawing trifluorophenyl group and the steric bulk of the cyclopentyl moiety. The trifluorophenyl group enhances metabolic stability and lipophilicity, while the ketone functionality offers reactivity for further derivatization.
Properties
IUPAC Name |
1-cyclopentyl-3-(3,4,5-trifluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O/c15-11-7-9(8-12(16)14(11)17)5-6-13(18)10-3-1-2-4-10/h7-8,10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYPCNRZYPDOCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645041 | |
| Record name | 1-Cyclopentyl-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-75-1 | |
| Record name | 1-Cyclopentyl-3-(3,4,5-trifluorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopentyl-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 2-(3,4,5-trifluorophenyl)ethyl ketone typically involves the reaction of cyclopentyl ketone with 3,4,5-trifluorophenyl ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 2-(3,4,5-trifluorophenyl)ethyl ketone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Cyclopentyl 2-(3,4,5-trifluorophenyl)ethyl ketone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Mechanism of Action
it is likely to interact with molecular targets through its ketone and aromatic functional groups, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluorine vs. Chlorine
Replacing fluorine with chlorine in the aryl group significantly alters electronic and physical properties. For example:
- Electron-Withdrawing Capacity: The 3,4,5-trifluorophenyl group exerts stronger electron-withdrawing effects compared to mono-chlorinated analogs (e.g., 3-chlorophenyl or 4-chlorophenyl), influencing reactivity in nucleophilic additions or electrophilic substitutions.
Table 1: Comparative Properties of Selected Aromatic Compounds
Functional Group Variations: Ketone vs. Amine
The ketone group in the target compound contrasts with amines in the evidence-provided analogs (e.g., 2-(3-chlorophenyl)ethylamine):
- Reactivity : Ketones undergo reactions like Grignard additions or reductions, whereas amines participate in alkylation or acylation.
- Applications : Amines are often used in drug synthesis as intermediates for neurotransmitters or antihistamines , while fluorinated ketones may serve as precursors for bioactive molecules with enhanced stability.
Steric and Electronic Effects of Cycloalkyl Groups
Replacing cyclopentyl with cyclohexyl or smaller rings impacts steric hindrance:
- Cyclopentyl vs.
- Symmetry of Substituents : The 3,4,5-trifluorophenyl group’s symmetry may enhance crystallinity compared to asymmetrical analogs, influencing material properties like melting points.
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